N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3,5-dimethylphenoxy)acetohydrazide
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Overview
Description
N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]-2-(3,5-DIMETHYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. This compound features a brominated phenyl group, a hydroxyl group, and a hydrazide moiety, making it a versatile molecule for chemical reactions and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]-2-(3,5-DIMETHYLPHENOXY)ACETOHYDRAZIDE typically involves the following steps:
Formation of the hydrazide: The starting material, 3,5-dimethylphenoxyacetic acid, is converted to its corresponding hydrazide using hydrazine hydrate under reflux conditions.
Condensation reaction: The hydrazide is then reacted with 5-bromo-2-hydroxy-3-methylbenzaldehyde in the presence of an acid catalyst to form the final product through a condensation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]-2-(3,5-DIMETHYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) or chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN_3) or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]-2-(3,5-DIMETHYLPHENOXY)ACETOHYDRAZIDE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The brominated phenyl group and hydrazide moiety may interact with enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
Similar Compounds
N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]-2-(3,5-DIMETHYLPHENOXY)ACETOHYDRAZIDE: Unique due to the presence of both brominated and hydroxylated phenyl groups.
Other hydrazides: Similar in structure but may lack the bromine or hydroxyl groups, leading to different reactivity and biological activity.
Phenylhydrazones: Similar in having a hydrazone linkage but differ in the substituents on the phenyl ring.
Uniqueness
The uniqueness of N’~1~-[(E)-1-(5-BROMO-2-HYDROXY-3-METHYLPHENYL)METHYLIDENE]-2-(3,5-DIMETHYLPHENOXY)ACETOHYDRAZIDE lies in its combination of brominated and hydroxylated phenyl groups, which can lead to distinct chemical reactivity and potential biological activities compared to other similar compounds.
Properties
Molecular Formula |
C18H19BrN2O3 |
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Molecular Weight |
391.3 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylideneamino]-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H19BrN2O3/c1-11-4-12(2)6-16(5-11)24-10-17(22)21-20-9-14-8-15(19)7-13(3)18(14)23/h4-9,23H,10H2,1-3H3,(H,21,22)/b20-9+ |
InChI Key |
KEELZXMQWGRDCU-AWQFTUOYSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)C)O)C |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)Br)C)O)C |
Origin of Product |
United States |
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